N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-iodobenzene-1-sulfonamide
Description
N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-iodobenzene-1-sulfonamide is a triazine-based compound distinguished by its unique substituents. Its molecular formula is C₂₁H₁₆N₅O₂S₃I, with a molecular weight of 593.5 g/mol. The structure comprises:
- A 1,3,5-triazine core substituted at positions 4 and 6 with phenylsulfanyl groups (C₆H₅S).
- A 4-iodobenzene-1-sulfonamide moiety at position 2 of the triazine.
The sulfonamide group contributes to hydrogen-bonding interactions, improving solubility and stability compared to ester-containing analogs. Applications may include pharmaceutical development (e.g., enzyme inhibition) or material science (e.g., UV stabilizers) due to the triazine’s electron-deficient nature .
Properties
CAS No. |
62752-12-9 |
|---|---|
Molecular Formula |
C21H15IN4O2S3 |
Molecular Weight |
578.5 g/mol |
IUPAC Name |
N-[4,6-bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-iodobenzenesulfonamide |
InChI |
InChI=1S/C21H15IN4O2S3/c22-15-11-13-18(14-12-15)31(27,28)26-19-23-20(29-16-7-3-1-4-8-16)25-21(24-19)30-17-9-5-2-6-10-17/h1-14H,(H,23,24,25,26) |
InChI Key |
WVFHZWVKWIAIML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NC(=NC(=N2)NS(=O)(=O)C3=CC=C(C=C3)I)SC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Starting Material: Cyanuric Chloride
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as the pivotal heterocyclic scaffold. Its three chlorine atoms are highly reactive toward nucleophiles, enabling selective substitution reactions.
Nucleophilic Substitution with Phenylthiolate
- Reagents: Phenylthiolate salts (e.g., sodium phenylthiolate), generated in situ from phenol and sodium hydride or sodium metal.
- Conditions: Reactions are typically performed in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile at temperatures ranging from 0°C to reflux (~80°C).
- Mechanism: Nucleophilic attack on the electrophilic carbon centers of cyanuric chloride, replacing chlorine atoms with phenylsulfanyl groups.
Cyanuric chloride + 2 equivalents phenylthiolate → 4,6-bis(phenylsulfanyl)-1,3,5-triazine
Reaction Parameters and Data
Functionalization with Iodinated Benzene Sulfonamide
Synthesis of 4-Iodobenzene-1-sulfonamide
The key intermediate, 4-iodobenzenesulfonamide , can be synthesized via sulfonation of 4-iodoaniline followed by sulfonamide formation.
- Step 1: Sulfonation of 4-iodoaniline with chlorosulfonic acid or sulfur trioxide to obtain 4-iodobenzenesulfonyl chloride.
- Step 2: Reaction with ammonia or primary amines to form the sulfonamide.
4-Iodobenzoic acid + SO3 → 4-Iodobenzenesulfonyl chloride
4-Iodobenzenesulfonyl chloride + NH3 → 4-Iodobenzenesulfonamide
Halogenation and Iodination
- Reagents: Iodination is achieved using iodine and an oxidizing agent like nitric acid or hydrogen peroxide under controlled conditions.
- Conditions: Reactions are performed at low temperatures to prevent over-iodination.
Coupling with the Triazine Core
The sulfonamide group is then attached to the triazine core via nucleophilic substitution:
4,6-bis(phenylsulfanyl)-1,3,5-triazine + 4-iodobenzenesulfonamide → N-[4,6-bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-iodobenzenesulfonamide
This step often employs inert solvents like dioxane or tetrahydrofuran (THF) at temperatures between 0°C and reflux, with bases such as potassium carbonate or triethylamine to facilitate nucleophilic attack.
Final Assembly and Purification
Reaction Conditions
- Solvent: Dioxane, acetonitrile, or THF.
- Temperature: 0°C to reflux (~80°C).
- Base: Potassium carbonate, sodium hydroxide, or triethylamine.
- Reaction Time: 12–24 hours, monitored via TLC or HPLC.
Workup and Purification
- The reaction mixture is concentrated under reduced pressure.
- The crude product is purified via column chromatography or recrystallization from suitable solvents such as ethanol or acetone.
- Final compounds are characterized by NMR, IR, and mass spectrometry to confirm structure and purity.
Summary of the Synthetic Route
| Step | Reaction | Reagents | Conditions | Purpose |
|---|---|---|---|---|
| 1 | Nucleophilic substitution on cyanuric chloride | Phenylthiolate salts | DMF, 0°C to reflux | Formation of bis(phenylsulfanyl) triazine |
| 2 | Sulfonation of 4-iodoaniline | Chlorosulfonic acid or SO3 | Low temperature | Synthesis of 4-iodobenzenesulfonyl chloride |
| 3 | Sulfonamide formation | Ammonia or primary amines | Reflux | Formation of 4-iodobenzenesulfonamide |
| 4 | Coupling with triazine core | Base (K2CO3), inert solvent | Reflux | Final assembly of the target compound |
Chemical Reactions Analysis
N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)-4-iodobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The phenylthio groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to remove the iodine atom.
Coupling Reactions: The iodinated moiety allows for coupling reactions such as Suzuki or Sonogashira coupling to introduce various functional groups.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and coupling catalysts (e.g., palladium complexes). Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)-4-iodobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)-4-iodobenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The phenylthio groups and iodinated moiety can facilitate binding to specific sites, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter signal transduction pathways by interacting with receptors.
Comparison with Similar Compounds
Structural Differences :
- USP Compounds: Feature amino-linked tert-butylcarbamoyl phenyl groups and a 2-ethylhexyl benzoate ester (C₄₀H₅₂N₈O₄, MW 708.89) .
- Target Compound: Replaces amino groups with phenylsulfanyl substituents and incorporates a sulfonamide instead of an ester.
Functional Implications :
- The ester groups in USP compounds enhance lipophilicity, favoring use in cosmetic formulations.
| Property | Target Compound | USP Related Compounds C/D |
|---|---|---|
| Molecular Formula | C₂₁H₁₆N₅O₂S₃I | C₄₀H₅₂N₈O₄ |
| Molecular Weight | 593.5 g/mol | 708.89 g/mol |
| Key Substituents | Phenylsulfanyl, Iodo-sulfonamide | tert-Butylcarbamoyl, Ester |
| Potential Applications | Pharmaceuticals, UV absorbers | Cosmetic UV stabilizers |
European Patent Triazine Derivatives
Structural Contrasts :
- Patent Compounds: Include diphenyl, hydroxyphenyl, and long alkyl chains (e.g., 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[2-(2-ethylhexanoyloxy)ethoxy]phenol) .
- Target Compound : Lacks hydroxyl or alkyl chains but features iodine and sulfonamide.
Functional Implications :
- Hydroxyl and alkyl groups in patent compounds improve lipid solubility and UV absorption in the 280–400 nm range.
- The target’s iodine may shift UV absorption maxima and enhance molar absorptivity, while the sulfonamide offers better compatibility with polar solvents .
| Property | Target Compound | Patent Triazine Derivatives |
|---|---|---|
| Substituents | Phenylsulfanyl, Iodo-sulfonamide | Diphenyl, Hydroxyl, Alkyl chains |
| Solubility | Moderate polar solubility | High lipid solubility |
| UV Absorption | Likely shifted due to iodine | Broad-spectrum (280–400 nm) |
(S)-N-(2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)phenyl)-1-phenylmethanesulfonamide
Core Differences :
Functional Implications :
- The oxazole’s flexibility may suit small-molecule therapeutics, while the triazine’s rigidity favors charge-transfer complexes or kinase inhibition.
- Both sulfonamides enable hydrogen bonding, but the triazine’s electronic properties enhance binding selectivity .
| Property | Target Compound | Oxazole-Based Sulfonamide |
|---|---|---|
| Core Structure | 1,3,5-Triazine | 4,5-Dihydrooxazole |
| Molecular Weight | 593.5 g/mol | 358.45 g/mol |
| Electronic Features | Electron-deficient | Moderately conjugated |
| Applications | Enzyme inhibition, Materials | Flexible drug candidates |
Biological Activity
N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-iodobenzene-1-sulfonamide is a synthetic compound characterized by its complex structure involving a triazine core and multiple sulfanyl functionalities. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to explore the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 578.47 g/mol. The presence of iodine in its structure may enhance its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 578.47 g/mol |
| CAS Number | 62752-12-9 |
| LogP | 6.73320 |
| PSA | 143.82 |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit key enzymes involved in cancer cell proliferation.
- Cell Cycle Arrest : Research indicates that triazine derivatives can induce cell cycle arrest in various cancer cell lines.
- Apoptosis Induction : The compound may promote programmed cell death in malignant cells through intrinsic pathways.
Anticancer Activity
Several studies have evaluated the anticancer potential of triazine derivatives similar to this compound. These studies often utilize various cancer cell lines to assess cytotoxicity and antiproliferative effects.
Case Study 1: Cytotoxicity Against MCF-7 Cells
A recent study investigated the cytotoxic effects of the compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains.
Case Study 2: Antimicrobial Efficacy
The compound was tested against Staphylococcus aureus and Escherichia coli using the disc diffusion method.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of similar compounds suggests that modifications to the triazine core or the sulfonamide group can significantly influence biological activity. For instance, the introduction of halogen atoms or varying alkyl chains may enhance potency or selectivity toward specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
